

Dregeoside Da1 (CAS No. 98665-65-7): A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dregeoside Da1

Cat. No.: B1157986

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1, a steroidal glycoside with the CAS number 98665-65-7, is a natural compound isolated from *Dregea volubilis* (L.f.) Benth. ex Hook.f., a plant traditionally used in Ayurvedic medicine for various ailments.[1][2] This technical guide provides a comprehensive overview of the available scientific data on **Dregeoside Da1**, with a focus on its physicochemical properties and potential therapeutic applications. While direct experimental data on the bioactivity of purified **Dregeoside Da1** is limited in publicly accessible literature, this document consolidates existing knowledge and outlines relevant experimental methodologies for future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Dregeoside Da1** is fundamental for its handling, formulation, and interpretation in biological assays. The available data is summarized in the table below.

Property	Value	Source
CAS Number	98665-65-7	N/A
Molecular Formula	C ₄₂ H ₇₀ O ₁₅	N/A
Molecular Weight	815.00 g/mol	N/A
Appearance	Solid	N/A
IUPAC Name	5-[[5-([5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl]oxy]-14-(1-hydroxyethyl)-2,15-dimethyltetracyclo[8.7.0.0 ² , ⁷ .0 ¹ _{1,15}]heptadec-7-ene-11,16,17-triol	

Table 1: Physicochemical Properties of **Dregeoside Da1**

Biological Activity and Therapeutic Potential

Extracts from *Dregea volubilis* have demonstrated anti-inflammatory properties, suggesting a potential therapeutic role for its constituent compounds, including **Dregeoside Da1**.^{[1][2][3][4][5]}

Anti-inflammatory Activity of *Dregea volubilis* Extracts

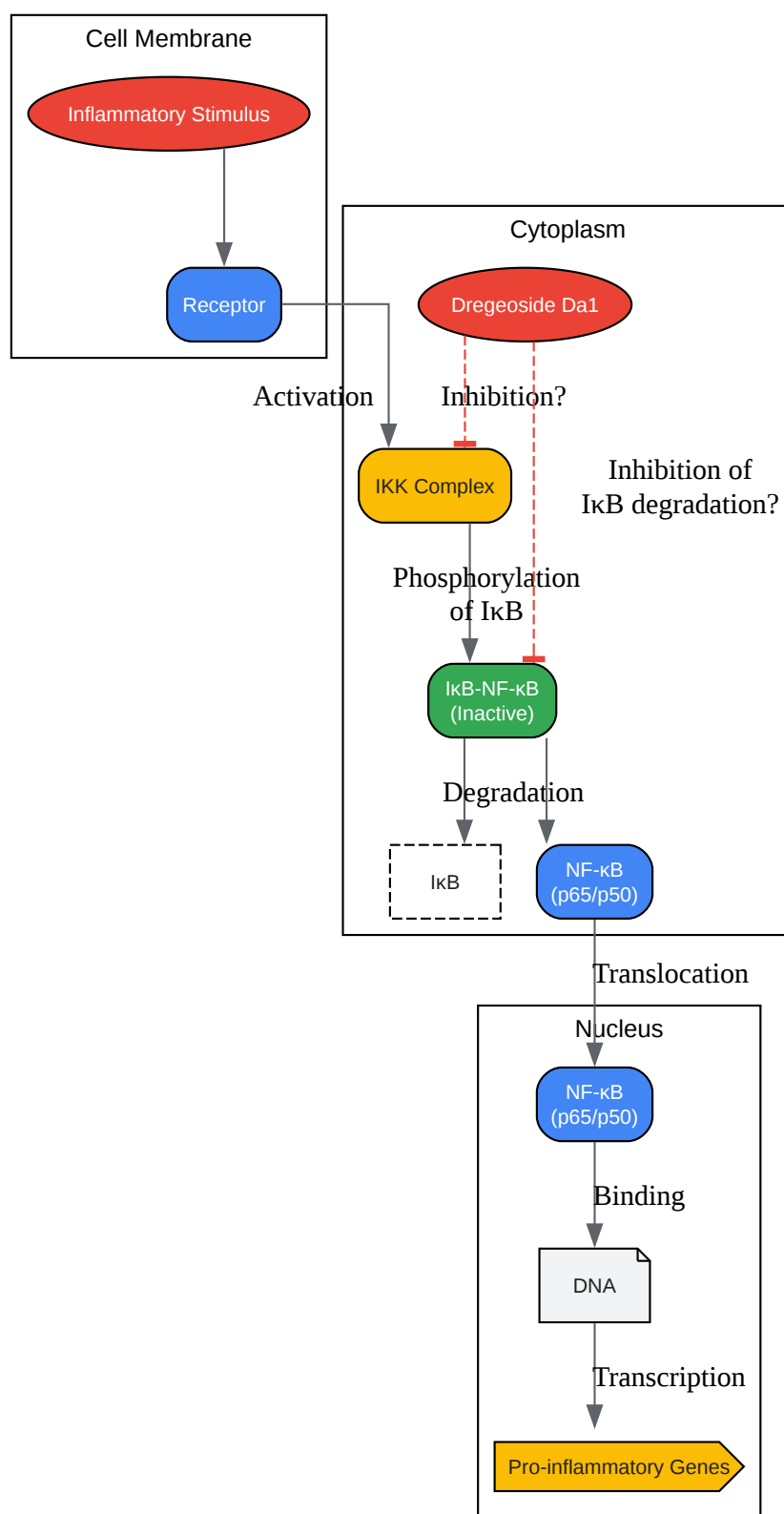
Studies on the methanolic extract of *Dregea volubilis* leaves have shown significant anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, the extract at doses of 100, 200, and 400 mg/kg body weight demonstrated a significant reduction in inflammation.^[5] Furthermore, the extract was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, with the chloroform fraction exhibiting the most potent activity.^{[2][5]} These findings suggest that compounds within the extract, potentially including **Dregeoside Da1**, may interfere with inflammatory signaling pathways.

While specific data on **Dregeoside Da1** is not available, the known anti-inflammatory effects of the plant extract warrant further investigation into the purified compound's ability to modulate key inflammatory mediators.

Postulated Signaling Pathway Involvement: The NF- κ B Pathway

Given the inhibition of NO production by *Dregea volubilis* extracts, it is plausible that **Dregeoside Da1** may exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF- α , IL-6, and IL-1 β , as well as the enzyme inducible nitric oxide synthase (iNOS).

A proposed mechanism of action for **Dregeoside Da1** could involve the inhibition of I κ B α degradation, thereby preventing the nuclear translocation of the p65 subunit of NF- κ B and subsequent transcription of pro-inflammatory genes.



[Click to download full resolution via product page](#)

Postulated NF-κB Signaling Inhibition by **Dregeoside Da1**.

Recommended Experimental Protocols

To elucidate the precise mechanism of action and quantify the biological activity of **Dregeoside Da1**, the following experimental protocols are recommended.

In Vitro Anti-inflammatory Assays

a) Measurement of Pro-inflammatory Cytokine Production (TNF- α , IL-6, IL-1 β)

- Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages).
- Stimulus: Lipopolysaccharide (LPS; 1 μ g/mL).
- Treatment: Pre-incubate cells with varying concentrations of **Dregeoside Da1** for 1 hour before LPS stimulation.
- Assay: After 24 hours of stimulation, collect the cell culture supernatant and measure the concentration of TNF- α , IL-6, and IL-1 β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.

b) Nitric Oxide (NO) Production Assay

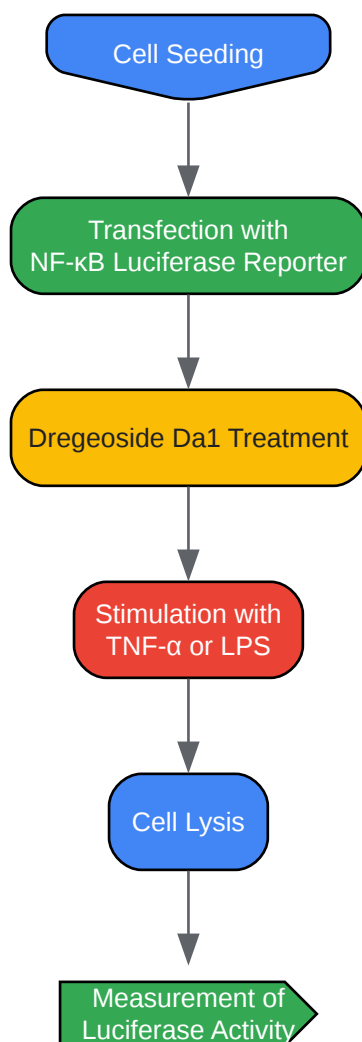
- Cell Line and Stimulation: As described above.
- Assay: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
- Data Analysis: Determine the IC₅₀ value for the inhibition of NO production.

NF- κ B Signaling Pathway Investigation

a) NF- κ B Luciferase Reporter Assay

- Cell Line: HEK293T or a similar cell line stably transfected with an NF- κ B-responsive luciferase reporter construct.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Stimulus: TNF- α (10 ng/mL) or LPS (1 μ g/mL).
- Treatment: Pre-treat cells with **Dregeoside Da1** for 1 hour prior to stimulation.
- Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.
- Data Analysis: Quantify the inhibition of TNF- α or LPS-induced NF- κ B transcriptional activity.



[Click to download full resolution via product page](#)

Workflow for NF- κ B Luciferase Reporter Assay.

b) Western Blot Analysis for NF- κ B Pathway Proteins

- Cell Line and Treatment: As described for the in vitro anti-inflammatory assays.
- Protocol:
 - After treatment and stimulation, prepare cytoplasmic and nuclear protein extracts.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membranes with primary antibodies against p65, phospho-I κ B α , and I κ B α . Use β -actin and Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
 - Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
- Data Analysis: Quantify the band intensities to determine the effect of **Dregeoside Da1** on the nuclear translocation of p65 and the phosphorylation and degradation of I κ B α .

Conclusion

Dregeoside Da1 is a natural product with potential for further investigation as an anti-inflammatory agent. While current research on the purified compound is sparse, the demonstrated bioactivity of extracts from its source plant, *Dregea volubilis*, provides a strong rationale for in-depth studies. The experimental protocols outlined in this guide offer a clear path for researchers to elucidate the specific biological activities and mechanisms of action of **Dregeoside Da1**, particularly its potential role in modulating the NF- κ B signaling pathway. Such research is crucial for unlocking the therapeutic potential of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [[asia-medicinalplants.info](#)]
- 2. [researchgate.net](#) [[researchgate.net](#)]
- 3. [researchgate.net](#) [[researchgate.net](#)]
- 4. Allelopathy of the Medicinal Plant Dregea volubilis (L.f.) Benth. ex Hook.f. and Its Phytotoxic Substances with Allelopathic Activity [[mdpi.com](#)]
- 5. Anti-inflammatory effect of a methanolic extract of leaves of Dregea volubilis - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 6. [documents.thermofisher.com](#) [[documents.thermofisher.com](#)]
- 7. [resources.bio-techne.com](#) [[resources.bio-techne.com](#)]
- 8. [file.elabscience.com](#) [[file.elabscience.com](#)]
- 9. [biogot.com](#) [[biogot.com](#)]
- 10. Luciferase reporter assay for NF-κB activation automated by an open-source liquid handling platform - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [[moleculardevices.com](#)]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 13. [takarabio.com](#) [[takarabio.com](#)]
- 14. [indigobiosciences.com](#) [[indigobiosciences.com](#)]
- 15. [researchgate.net](#) [[researchgate.net](#)]
- 16. [researchgate.net](#) [[researchgate.net](#)]
- 17. [researchgate.net](#) [[researchgate.net](#)]
- 18. [researchgate.net](#) [[researchgate.net](#)]
- 19. [researchgate.net](#) [[researchgate.net](#)]
- To cite this document: BenchChem. [Dregeoside Da1 (CAS No. 98665-65-7): A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1157986#dregeoside-da1-cas-number-98665-65-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com